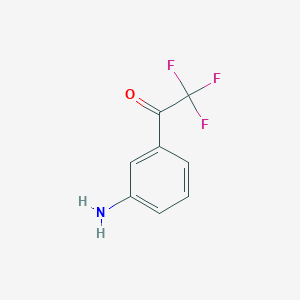
1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one
説明
The compound “1-(3-Aminophenyl)propan-1-one” is similar to the one you’re asking about . It has a molecular weight of 149.19 and its IUPAC name is 1-(3-aminophenyl)-1-propanone .
Synthesis Analysis
There are several methods to synthesize compounds similar to “1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one”. For instance, novel substituted pyridines have been synthesized from 3-indole carboxaldehyde with 3-aminoacetophenone . Another method involves the reaction of 1-naphthyl isothiocyanate with 1,3-phenylenediamine .Molecular Structure Analysis
The molecular structure of a similar compound, “1-(3-Aminophenyl)ethanol”, has been analyzed . Its molecular formula is C8H11NO, with an average mass of 137.179 Da and a monoisotopic mass of 137.084061 Da .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, there are studies on related compounds. For example, the Suzuki–Miyaura coupling reaction has been used with boron reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “1-(3-Aminophenyl)ethanol”, have been studied . It has a molecular formula of CHNO, an average mass of 137.179 Da, and a monoisotopic mass of 137.084061 Da .科学的研究の応用
Synthesis and Characterization of Polyimides
Polyimides synthesized from mono-substituted dianhydride monomers, including those derived from trifluoroethylated compounds similar to "1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one," exhibit remarkable thermal stability, low dielectric constants, and enhanced mechanical properties. These materials, due to their solubility and optical transparency, find applications in electronics and optoelectronics (Myung, Ahn, & Yoon, 2004).
Highly Optical Transparent and Low Dielectric Constant Fluorinated Polyimides
Fluorinated polyimides, developed using aromatic diamines similar to "this compound," demonstrate excellent optical transparency and low dielectric constants. These characteristics make them suitable for advanced electronic applications, providing materials with reduced signal loss and high performance in electronic devices (Tao et al., 2009).
Advanced Functional Materials
The incorporation of trifluoromethyl groups into the backbone of polymeric materials, as seen in derivatives of "this compound," leads to the development of polymers with low water absorption, high thermal stability, and excellent mechanical strength. These properties are crucial for the development of high-performance materials for aerospace, automotive, and microelectronics applications (Yin et al., 2005).
Electrophilic Reactions and Material Synthesis
The compound's utility extends to facilitating electrophilic reactions for the modification of materials, as demonstrated in the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate. Such reactions are pivotal in organic synthesis, offering pathways to novel materials and intermediates for further chemical transformations (Hanamoto, Morita, & Shindo, 2003).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-aminophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7(13)5-2-1-3-6(12)4-5/h1-4H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZINROLVVODOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23516-80-5 | |
| Record name | 1-(3-aminophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



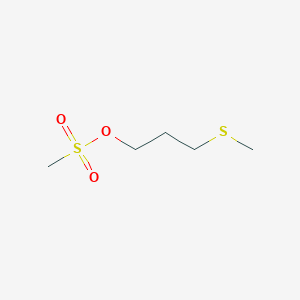
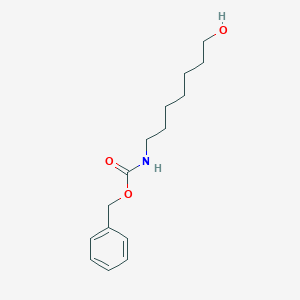
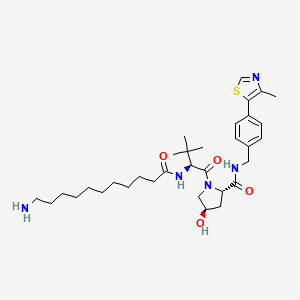
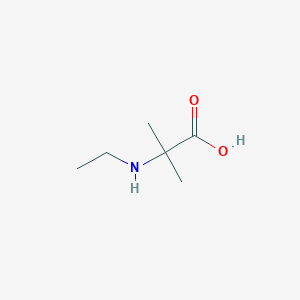
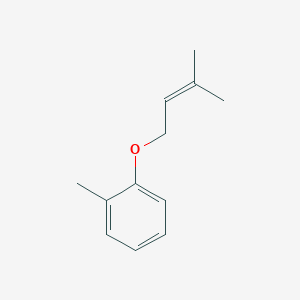
![[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B3118202.png)
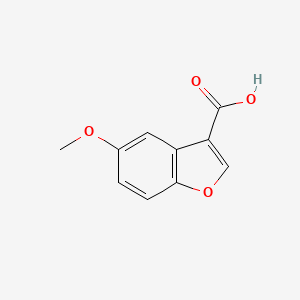
![2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3118217.png)
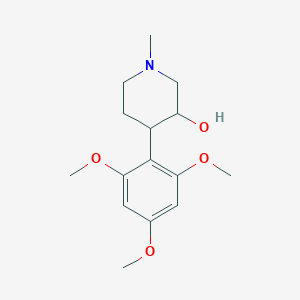
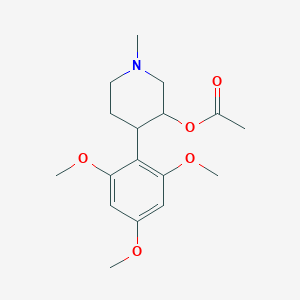


![8-Chloropyrido[2,3-d]pyridazin-5(6h)-one](/img/structure/B3118273.png)
![5-Chloropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B3118280.png)